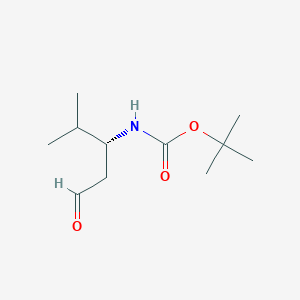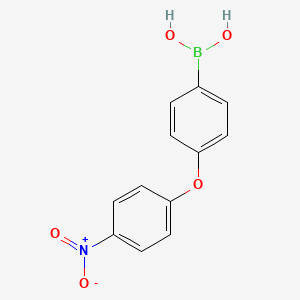
4-(4-Nitrophenoxy)phenylboronic acid
Overview
Description
4-(4-Nitrophenoxy)phenylboronic acid: is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a nitrophenoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a halogenated phenylboronic acid derivative under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a haloaromatic compound in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation and Reduction: The nitro group can undergo reduction to form an amino group, while the boronic acid group can be oxidized to a boronic ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or ethanol).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(4-Aminophenoxy)phenylboronic acid.
Scientific Research Applications
Chemistry: 4-(4-Nitrophenoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s boronic acid group allows it to form reversible covalent bonds with biological molecules, making it a potential candidate for drug development and biochemical research.
Mechanism of Action
The primary mechanism of action for 4-(4-Nitrophenoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the haloaromatic compound, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the nitrophenoxy group, making it less reactive in certain coupling reactions.
4-Nitrophenylboronic acid: Contains a nitro group directly attached to the phenyl ring, which can influence its reactivity differently compared to 4-(4-Nitrophenoxy)phenylboronic acid.
Uniqueness: this compound is unique due to the presence of both a nitrophenoxy group and a boronic acid group, providing a combination of electronic and steric properties that can be fine-tuned for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAOUODGFHBSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674439 | |
| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-82-4 | |
| Record name | [4-(4-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)

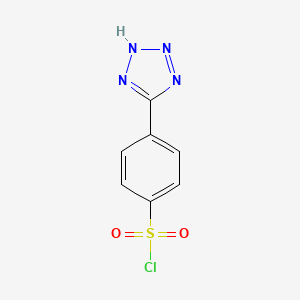
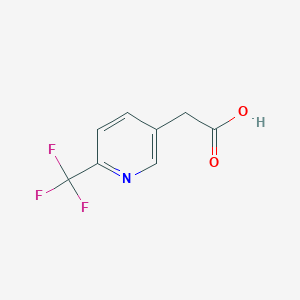
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)
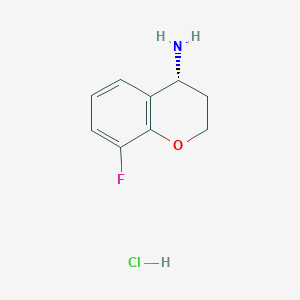
![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
